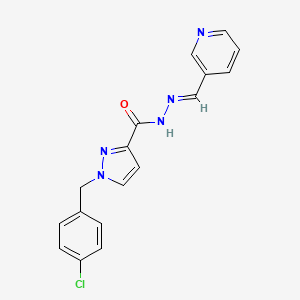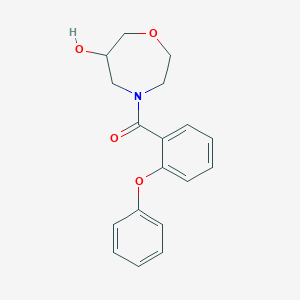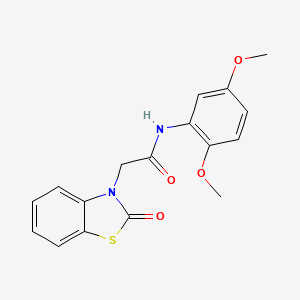
1-(4-chlorobenzyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Scientific Research Applications
Antidiabetic Potential
A study demonstrated the synthesis of a novel crystal derivative of this compound, showing significant in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies indicated that this compound tightly anchors to the active site, making it a potent α-glucosidase inhibitor compared to Acarbose (Karrouchi et al., 2021).
Corrosion Inhibition
Research on the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in HCl solution showed that these compounds exhibit high inhibition efficiency, forming protective layers on the metal surface. This highlights their potential as corrosion inhibitors in industrial applications (Paul, Yadav, & Obot, 2020).
Antimicrobial Activity
Several studies have synthesized new heterocycles based on the pyrazole compound, demonstrating significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalytic Activity
The compound and its derivatives have also been studied for their catalytic activity, particularly in the oxidation of xylenes under microwave irradiation. This research opens avenues for the compound's use in catalytic processes, enhancing the efficiency of chemical reactions (Sutradhar et al., 2019).
Optical Properties
Research on novel substituted pyrazoly 1,3,4-oxadiazole derivatives revealed their significant absorption and fluorescence characteristics, indicating potential applications in the development of optical materials and sensors (Lv et al., 2010).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-15-5-3-13(4-6-15)12-23-9-7-16(22-23)17(24)21-20-11-14-2-1-8-19-10-14/h1-11H,12H2,(H,21,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWDHDBBBZEWKT-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)
